2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-5-7(6(2)13-10-5)9(3,4)8(11)12/h1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKLRTNSXAESAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of Intermediate Ester
- Starting with ethyl 2-[2,6-dimethyl-4-({[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amino}methyl)phenoxy]-2-methylpropanoate.
- Reaction with glyoxylic acid monohydrate and sodium triacetoxyborohydride in methanol at room temperature overnight.
- Work-up involves solvent removal, extraction with ethyl acetate, washing, drying, and purification by silica gel column chromatography.
- Yield: approximately 91% of the intermediate as a colorless solid.
Step 2: Amide Coupling and Ester Hydrolysis
- The intermediate ester is reacted with various amines in the presence of coupling agents EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in DMF or acetonitrile.
- Reaction at room temperature overnight.
- Post-reaction work-up includes solvent removal, extraction, washing, drying, and purification by column chromatography.
- The ethyl ester intermediates are then hydrolyzed with aqueous NaOH at 50°C overnight.
- Acidification with HCl and further purification yields the target acids.
Step 3: Isolation of this compound
- The specific compound this compound is obtained as an HCl salt in about 52% yield.
- Characterization by ^1H-NMR and mass spectrometry confirms structure and purity.
Reaction Conditions and Yields Summary
| Step | Reagents/Conditions | Solvents | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Glyoxylic acid monohydrate, Na triacetoxyborohydride | Methanol | Room temperature | 91 | Formation of intermediate ester |
| 2 | Amines, EDCI, HOBt | DMF or Acetonitrile | Room temperature | 43–66 | Amide coupling, varies by amine used |
| 3 | NaOH (1 M), 50°C, overnight | Methanol + aqueous | 50°C | - | Ester hydrolysis to acid |
| 4 | Acidification with HCl, purification | Various | Room temperature | 52 (for dimethylamino derivative) | Final acid isolation as HCl salt |
Additional Process Insights
- The use of sodium triacetoxyborohydride is critical for reductive amination steps, providing mild and selective reduction conditions.
- EDCI/HOBt coupling is a standard peptide coupling method adapted here for amide bond formation with high efficiency.
- Hydrolysis conditions are mild to avoid degradation of sensitive oxazole rings.
- Purification typically involves silica gel chromatography with chloroform/methanol or hexane/ethyl acetate solvent systems.
- Final products are often isolated as salts (e.g., HCl salts) to enhance stability and crystallinity.
Industrial and Scale-Up Considerations
- Alternative bases such as sodium hydroxide, potassium hydroxide, or carbonate salts can be used for hydrolysis and neutralization steps.
- Solvents like DMF, acetonitrile, and ethyl acetate are common, with attention to solvent recovery and environmental impact.
- The process is amenable to scale-up, with reported yields and purities suitable for pharmaceutical intermediate production.
Detailed Research Findings
The synthesis and characterization data from a 2015 study demonstrate the versatility of this synthetic approach in producing various analogs by changing the amine component during coupling, including the dimethylamino derivative which corresponds to the target compound here. The yields range from moderate to high (43–66%), with the dimethylamino derivative isolated in 52% yield as the hydrochloride salt, confirming the method’s robustness.
Summary Table of Key Analytical Data for this compound
| Parameter | Value |
|---|---|
| Molecular Ion (MS ESI) | m/z 494 (M+H)^+ |
| ^1H-NMR (400 MHz, DMSO-d6) | δ 1.36 (6H, s), 2.18 (6H, s), 2.42 (3H, s), 2.84 (3H, s), 2.89 (3H, s), 4.11–4.40 (6H, m), 7.31 (2H, s), 7.54–7.59 (3H, m), 7.97–7.99 (2H, m) |
| Yield | 52% (as HCl salt) |
| Purification | Silica gel chromatography, salt formation |
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups on the oxazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the activity of target proteins. This compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
2-(Hydroxy-3-(2-methylthiazol-4-yl)propanoic Acid
- Structure : Replaces the oxazole ring with a thiazole (sulfur instead of oxygen).
- Impact : Thiazole’s sulfur atom enhances lipophilicity and alters hydrogen-bonding capacity compared to oxazole. This compound was discontinued, possibly due to metabolic instability or synthesis challenges .
- Application: Not specified, but thiazoles are common in pharmaceuticals (e.g., antibiotics).
Impazapic (2-(4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-methyl-3-pyridinecarboxylic Acid)
Table 2: Heterocycle Comparison
Substituted Propanoic Acids in Agrochemicals
Haloxyfop (2-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic Acid)
Fluazifop (2-(4-((5-(Trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic Acid)
- Structure : Similar to haloxyfop but lacks a chlorine atom.
- Impact: Demonstrates how minor structural changes (Cl vs. CF₃) modulate selectivity and potency in herbicides .
Table 3: Agrochemical Propanoic Acid Derivatives
Complex Propanoic Acid Derivatives in Pharmaceuticals
2-[(1-{3-[4-(Biphenyl-4-ylcarbonyl)-2-propylphenoxy]propyl}-1,2,3,4-tetrahydroquinolin-5-yl)oxy]-2-methylpropanoic Acid
- Structure: Extended aromatic system with tetrahydroquinoline and biphenyl groups.
- Higher molecular weight (vs. target compound) may reduce bioavailability but enhance target specificity .
Table 4: Pharmacokinetic Comparison
| Compound | Molecular Weight | Hydrogen Bond Donors | Predicted CCS ([M+H]⁺) | |
|---|---|---|---|---|
| Target Compound | 169.18 | 1 | 135.0 Ų | |
| Biphenylcarbonyl Derivative | ~550 | 1 | Not reported |
Key Findings and Limitations
- The target compound’s compact oxazole core distinguishes it from larger agrochemical derivatives (e.g., haloxyfop) and complex pharmaceuticals.
- Lack of literature/patent data for the target compound contrasts with well-documented analogs, suggesting it may be understudied or novel.
- Structural variations in heterocycles (oxazole vs.
Further Research Directions :
- Experimental validation of CCS predictions and solubility studies.
- Exploration of biological activity, particularly given the oxazole’s role in medicinal chemistry (e.g., kinase inhibition).
Biological Activity
2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid is an organic compound characterized by its unique oxazole structure, which includes one nitrogen and one oxygen atom in a five-membered ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C8H11NO3
- Molecular Weight : Approximately 171.18 g/mol
- Structure : The compound features a dimethyl-1,2-oxazole ring attached to a propanoic acid moiety, contributing to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and hydrophobic interactions, which influence the activity of target proteins. This compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects such as anti-inflammatory and antimicrobial activities.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been evaluated for its potential to act as a dual agonist for peroxisome proliferator-activated receptors (PPARs), which play crucial roles in regulating glucose and lipid metabolism.
2. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
3. Biochemical Probes
The compound is also being explored as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to influence enzyme activity can provide insights into various biochemical processes.
Research Findings
Recent studies have highlighted the potential applications of this compound:
Case Study 1: PPAR Agonist Activity
A study evaluated the agonistic effects of the compound on PPARs, demonstrating its ability to regulate genes involved in lipid metabolism. The results indicated that treatment with this compound led to improved lipid profiles in experimental models.
Case Study 2: Anti-inflammatory Effects
In vitro studies assessed the anti-inflammatory effects of this compound on macrophage cells stimulated with lipopolysaccharides (LPS). The results showed a significant reduction in pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid, and how can its purity be validated?
- Synthesis : Optimize via coupling reactions (e.g., amidation or esterification) using 4-dimethyl-1,2-oxazole derivatives and 2-methylpropanoic acid precursors. Protect the carboxylic acid group during synthesis to avoid side reactions.
- Characterization : Confirm structure via , , and high-resolution mass spectrometry (HRMS). Compare spectral data with structurally related compounds, such as ISOX-DUAL derivatives .
- Purity Validation : Use reverse-phase HPLC with UV detection (210–254 nm) and reference impurity standards (e.g., EP-grade propanoic acid derivatives) to quantify residual solvents or byproducts .
Q. How should researchers handle crystallographic data collection and initial refinement for this compound?
- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
- Initial Refinement : Employ SHELXS for structure solution via direct methods and SHELXL for least-squares refinement. Use WinGX to integrate data processing and visualization .
Advanced Research Questions
Q. How can discrepancies between spectroscopic data and crystallographic bond lengths be resolved?
- Root Cause : Dynamic effects in solution (e.g., conformational flexibility) may cause NMR shifts to differ from static crystal structures.
- Resolution :
- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare theoretical and experimental bond lengths .
- Analyze hydrogen-bonding networks via graph set analysis (e.g., Etter’s rules) to identify packing effects influencing crystallographic data .
Q. What strategies are effective for studying the compound’s role in bromodomain inhibition, and how does its structure inform activity?
- Biological Assays : Use fluorescence polarization assays to measure binding affinity for CBP/p300 or BRD4 bromodomains. Reference ISOX-DUAL’s dimethyloxazole group, which mimics acetylated lysine (KAc) in histone tails .
- SAR Analysis : Modify the oxazole’s substituents (e.g., methyl groups) and assess changes in inhibitory potency. Compare with analogs like PF-06670910 to identify critical steric/electronic features .
Q. How can researchers address low reproducibility in synthetic yields across different batches?
- Methodological Adjustments :
- Control reaction atmosphere (e.g., inert gas for moisture-sensitive steps).
- Optimize stoichiometry using Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, temperature).
- Analytical Validation : Track intermediates via LC-MS and quantify yield-limiting steps. Use EP impurity standards (e.g., MM0002.26) to identify persistent byproducts .
Data Analysis and Technical Challenges
Q. What advanced computational tools are suitable for predicting hydrogen-bonding patterns in crystals of this compound?
- Software : Use Mercury (CCDC) for crystal packing analysis and MolProbity for steric clash validation.
- Methodology : Apply Etter’s graph set notation (e.g., motifs) to classify hydrogen-bonding networks and correlate with solubility trends .
Q. How should researchers interpret conflicting LogP values obtained from different experimental methods?
- Root Cause : Variations in pH (e.g., ionizable carboxylic acid group) or solvent systems (octanol-water vs. chromatographic methods).
- Resolution :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
